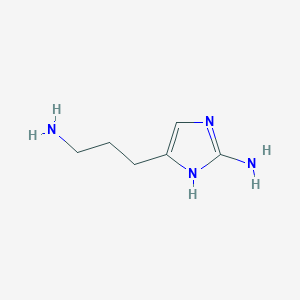

5-(3-aminopropyl)-1H-imidazol-2-amine

Descripción

Contextual Significance of Imidazole-Containing Structures in Modern Organic Chemistry

The imidazole (B134444) ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is considered a "privileged" scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govresearchgate.net Imidazoles are present in numerous natural products, including the amino acid histidine, the neurotransmitter histamine (B1213489), and the purine (B94841) bases of nucleic acids. mdpi.comnih.gov

The imidazole nucleus is amphoteric, meaning it can act as both a weak acid and a weak base. mdpi.com This property, along with its ability to participate in hydrogen bonding and coordination with metal ions, makes it a versatile component in the design of new bioactive molecules. researchgate.net Consequently, imidazole derivatives have been developed for a vast array of therapeutic applications, functioning as antifungal, anticancer, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.net

Historical Development and Evolution of Research on Amine-Substituted Imidazoles

The parent imidazole ring was first synthesized by Heinrich Debus in 1858. However, the dedicated study of amine-substituted imidazoles, particularly 2-aminoimidazoles (2-AIs), gained significant momentum much later. The discovery of marine alkaloids such as oroidin (B1234803) and clathrodin, which contain the 2-aminoimidazole core and exhibit a range of biological activities, spurred considerable interest in this subclass of compounds. researchgate.net

Early synthetic methods for imidazoles often involved the condensation of dicarbonyl compounds with ammonia (B1221849) and an aldehyde. mdpi.com Over time, more sophisticated and efficient synthetic routes have been developed to create substituted 2-aminoimidazoles. These modern methods include palladium-catalyzed carboamination reactions of N-propargyl guanidines and the use of green chemistry approaches like deep eutectic solvents. nih.govnih.gov These advancements have facilitated the synthesis of diverse libraries of 2-aminoimidazole derivatives for biological screening and the total synthesis of complex natural products. nih.gov

Rationale for Dedicated Academic Investigation of 5-(3-aminopropyl)-1H-imidazol-2-amine

The academic interest in this compound stems from the unique combination of its structural features: the 2-aminoimidazole core and the 5-(3-aminopropyl) substituent.

The 2-Aminoimidazole Core: This moiety is a well-established pharmacophore and is often considered a bioisostere of a guanidine (B92328) group. researchgate.net Its ability to act as a hydrogen bond donor and acceptor, as well as its potential to be protonated at physiological pH, allows it to mimic the interactions of guanidinium (B1211019) groups found in molecules like arginine. This makes it a valuable building block for designing inhibitors of enzymes such as arginase and nitric oxide synthase. nih.gov

The 5-Substituent: The nature and position of substituents on the imidazole ring are crucial for modulating the molecule's physicochemical properties and biological activity. The presence of an alkylamine chain at the 5-position, as in the target compound, can influence its polarity, solubility, and potential to form additional interactions with biological targets. Research on related 2-amino-5-alkylidene-thiazol-4-ones has shown that substituents at this position significantly impact antibacterial activity. nih.gov

The Aminopropyl Side Chain: The terminal primary amine on the propyl chain provides an additional site for hydrogen bonding or for the attachment of other functional groups, potentially leading to new therapeutic applications. The related compound, 1-(3-aminopropyl)imidazole (B109541), has been used in the synthesis of pH-sensitive polymers and as a curing agent for epoxy resins, demonstrating the utility of this side chain. nih.govlookchem.com

The combination of a proven pharmacophore (2-aminoimidazole) with a functionally versatile side chain at a key position makes this compound a compelling target for synthetic and medicinal chemistry research.

Scope and Objectives of Current Research Perspectives on the Compound

Given that this compound is a relatively understudied compound, current research perspectives are likely to focus on several foundational areas:

Synthetic Route Development: A primary objective would be to establish efficient and scalable synthetic methods to produce the compound in sufficient quantities for further study. This could involve adapting existing methods for 5-substituted-2-aminoimidazoles.

Physicochemical Characterization: Detailed characterization of its properties is essential. This includes determining its pKa values, solubility in various solvents, and stability. This data is crucial for understanding its behavior in biological systems and for formulation development.

Biological Screening: Based on the known activities of related 2-aminoimidazoles, a key objective would be to screen this compound for a range of biological activities. researchgate.net Priority areas for investigation would likely include:

Antimicrobial and Anti-biofilm Activity: Many 2-aminoimidazole derivatives are known to inhibit biofilm formation and can act synergistically with existing antibiotics. nih.gov

Enzyme Inhibition: Its structural similarity to arginine makes it a candidate for inhibiting enzymes involved in arginine metabolism, such as arginase. nih.gov

The following tables provide known data for the target compound and a closely related structure, illustrating the type of information that would be central to initial investigations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 202391-71-7 | canbipharm.com |

| Molecular Formula | C6H12N4 | canbipharm.com |

| Molecular Weight | 140.19 g/mol | canbipharm.com |

| Density | 1.205 g/cm³ | canbipharm.com |

Table 2: Physicochemical Properties of the Related Compound 1-(3-Aminopropyl)imidazole

| Property | Value | Source |

| CAS Number | 5036-48-6 | lookchem.comlookchem.com |

| Molecular Formula | C6H11N3 | lookchem.comlookchem.com |

| Molecular Weight | 125.17 g/mol | lookchem.comlookchem.com |

| Boiling Point | 287.6 °C at 760 mmHg | lookchem.com |

| Melting Point | -68 °C | hsppharma.com |

| Water Solubility | Miscible | hsppharma.com |

| pKa | 9.08 ± 0.10 | lookchem.com |

Structure

3D Structure

Propiedades

IUPAC Name |

5-(3-aminopropyl)-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c7-3-1-2-5-4-9-6(8)10-5/h4H,1-3,7H2,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEYLEBZWQYELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)N)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445604 | |

| Record name | 5-(3-aminopropyl)-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202391-71-7 | |

| Record name | 5-(3-aminopropyl)-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 5 3 Aminopropyl 1h Imidazol 2 Amine

Established Synthetic Pathways to the Imidazole (B134444) Core

The construction of the 2-aminoimidazole scaffold is a cornerstone of synthesizing the target molecule. Traditional and modern organic chemistry offer several reliable methods for forming this heterocyclic system.

Cyclization Reactions for Imidazole Ring Formation

The most prevalent method for constructing the 2-aminoimidazole ring involves the cyclization of an appropriate precursor with a guanidino group-containing reagent. A classic approach utilizes the reaction of an α-haloketone with aminoguanidine. In the context of synthesizing 5-(3-aminopropyl)-1H-imidazol-2-amine, a key intermediate would be a protected form of a 1-halo-4-aminobutan-2-one derivative. The reaction proceeds through the initial formation of a guanylhydrazone, followed by intramolecular cyclization to yield the 2-aminoimidazole ring.

Another established route involves the condensation of α-dicarbonyl compounds with aldehydes and ammonium (B1175870) acetate (B1210297), although this is more common for synthesizing tri-substituted imidazoles. niscpr.res.in The choice of reactants is critical for regioselectively obtaining the desired 5-substituted product.

More recent advancements include palladium-catalyzed carboamination reactions of N-propargyl guanidines. nih.gov This method allows for the formation of both a carbon-nitrogen and a carbon-carbon bond in a single step, offering a convergent and efficient route to substituted 2-aminoimidazoles. nih.gov

Strategies for Incorporating the Aminopropyl Moiety

A crucial aspect of synthesizing this compound is the introduction of the 3-aminopropyl side chain at the C5 position of the imidazole ring. A common and effective strategy is to start with a precursor that already contains this carbon chain in a protected form.

A plausible synthetic route commences with a commercially available starting material such as 4-amino-1-butanol. The primary amine of this precursor is typically protected, for example, with a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions. fishersci.co.uk This protected alcohol, 4-(Boc-amino)-1-butanol, can then be oxidized to the corresponding aldehyde, 4-(Boc-amino)butanal. While various oxidizing agents can be employed, specific and mild conditions are necessary to avoid over-oxidation or side reactions.

The resulting aldehyde must then be converted into an α-haloketone, for instance, 1-bromo-4-(Boc-amino)butan-2-one, to facilitate the cyclization with aminoguanidine. This transformation is a critical and often challenging step in the synthetic sequence. Following the successful cyclization to form the protected 2-amino-5-(3-(Boc-amino)propyl)imidazole, the final step involves the deprotection of the Boc group. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent, to yield the target compound. fishersci.co.ukbiotage.co.jpnih.govresearchgate.netrsc.org

An alternative, though less direct for C5-substitution, involves the modification of a pre-formed imidazole ring. For instance, N-(3-aminopropyl)imidazole can be synthesized by the reaction of imidazole with acrylonitrile (B1666552) followed by reduction. google.com However, this method typically yields N1-substituted imidazoles and would require subsequent rearrangement or a different strategy to achieve the desired C5 substitution.

Catalytic Approaches and Reaction Condition Optimization

The optimization of reaction conditions and the use of catalysts are paramount in achieving high yields and purity. In the palladium-catalyzed synthesis of 2-aminoimidazoles, the choice of ligand and palladium source is crucial for the efficiency of the carboamination reaction. nih.gov For cyclization reactions involving α-haloketones and aminoguanidine, the reaction is often carried out in a protic solvent like ethanol, and the temperature is controlled to manage the rate of reaction and minimize side products.

The deprotection of the Boc group can also be optimized. While strong acids are effective, milder conditions using solid-phase supported sulfonic acids under microwave irradiation have been developed to simplify purification and reduce reaction times. biotage.co.jp

Below is a table summarizing a potential synthetic pathway and the types of reactions involved:

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | 4-aminobutanol | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Base | 4-(Boc-amino)-1-butanol | Amine Protection |

| 2 | 4-(Boc-amino)-1-butanol | Oxidizing Agent (e.g., PCC, Swern) | 4-(Boc-amino)butanal | Alcohol Oxidation |

| 3 | 4-(Boc-amino)butanal | Brominating Agent | 1-Bromo-4-(Boc-amino)butan-2-one | α-Halogenation |

| 4 | 1-Bromo-4-(Boc-amino)butan-2-one | Aminoguanidine | 2-Amino-5-(3-(Boc-amino)propyl)-1H-imidazole | Cyclization |

| 5 | 2-Amino-5-(3-(Boc-amino)propyl)-1H-imidazole | Acid (e.g., TFA, HCl) | This compound | Amine Deprotection |

Development of Novel and Sustainable Synthetic Protocols

The field of organic synthesis is continually evolving, with a growing emphasis on the development of environmentally friendly and efficient methods.

Green Chemistry Principles in the Synthesis of Imidazole Derivatives

Recent research has focused on applying green chemistry principles to the synthesis of imidazole derivatives. This includes the use of less hazardous solvents and reagents, as well as the development of one-pot reactions to reduce waste and improve efficiency. For instance, the synthesis of 2-aminoimidazoles has been successfully demonstrated in deep eutectic solvents (DESs), which are biodegradable and have low toxicity. mdpi.com These reactions often proceed under milder conditions and can lead to easier product isolation. mdpi.com

The use of microwave-assisted synthesis has also gained traction. This technique can significantly reduce reaction times and improve yields, as seen in some deprotection steps and cyclization reactions. biotage.co.jpnih.gov

Chemo-, Regio-, and Stereoselective Synthesis of Advanced Precursors

The synthesis of complex molecules like this compound benefits greatly from synthetic methods that offer high levels of control over the arrangement of atoms. Chemo-, regio-, and stereoselective reactions are crucial for efficiently producing the desired isomer and avoiding tedious purification steps.

For example, in the synthesis of structurally related marine alkaloids like oroidin (B1234803), significant effort has been dedicated to the stereoselective synthesis of precursors. mdpi.com While the target molecule in this article does not possess a stereocenter, the principles of regioselectivity are highly relevant. The development of synthetic routes that exclusively yield the 5-substituted imidazole isomer over the 4-substituted one is a key challenge. This can often be addressed by the careful choice of starting materials and reaction conditions that favor the desired cyclization pathway.

Functionalization and Derivatization of this compound

The derivatization of this compound is dictated by the presence of three distinct nitrogen-containing functional groups: the two nitrogen atoms of the imidazole ring (N-1 and N-3), the exocyclic amino group at the C-2 position, and the primary amino group of the C-5 propyl side chain. The inherent tautomerism of the N-1 and N-3 protons in the imidazole ring, along with the differing basicity and nucleophilicity of the various nitrogen atoms, allows for selective chemical modifications under controlled conditions.

The nitrogen atoms of the imidazole ring are key sites for functionalization, most commonly through alkylation or acylation. For an unsymmetrically substituted imidazole like this compound, derivatization at these positions can lead to the formation of two different regioisomers. The outcome of such reactions is governed by a combination of electronic and steric factors, as well as the specific reaction conditions employed. otago.ac.nz

The 2-amino group is strongly electron-donating, which increases the electron density and nucleophilicity of the ring nitrogens. Conversely, the propyl side chain at C-5 presents a steric hindrance. In reactions proceeding via an anionic intermediate (e.g., in the presence of a strong base like sodium hydroxide), the alkylating agent is likely to attack the less sterically hindered nitrogen. otago.ac.nz Under neutral conditions, the position of the tautomeric equilibrium becomes a dominant factor. otago.ac.nz For imidazoles with electron-donating groups, the tautomer with the proton at the nitrogen adjacent to the substituent is often less stable, which may favor substitution at the more remote nitrogen atom.

Common derivatization reactions targeting the imidazole nitrogens include:

N-Alkylation: Reaction with various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base can introduce alkyl groups onto one of the ring nitrogens. nih.govnih.gov The choice of solvent and base is critical for controlling the regioselectivity. otago.ac.nz

N-Acylation: Treatment with acyl chlorides or acid anhydrides can introduce acyl groups, forming N-acylimidazoles. These derivatives can be useful as intermediates or as bioactive molecules themselves.

Table 1: Potential Reactions for Modification of Imidazole Nitrogen Atoms.

The primary amine of the 3-aminopropyl side chain is a highly versatile functional group, readily undergoing a variety of chemical transformations. Its nucleophilicity allows for reactions with a wide range of electrophiles, providing a straightforward route to a diverse library of derivatives.

Key transformations include:

Acylation/Amide Formation: The primary amine reacts readily with acyl chlorides or acid anhydrides to yield stable amide derivatives. This reaction is often performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct. researchgate.net

Schiff Base Formation: Condensation with aldehydes or ketones under appropriate pH control (typically mildly acidic) results in the formation of imines, also known as Schiff bases. researchgate.netnih.gov These reactions are reversible, and the resulting C=N double bond can be further reduced to a stable secondary amine if desired. Research on the closely related 5-amino-1H-imidazole-4-carboxamide has shown that it readily forms Schiff bases with various aromatic aldehydes. researchgate.net

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides a direct route to the corresponding urea or thiourea derivatives. This is an efficient method for linking the imidazole core to other molecular fragments.

Table 2: Potential Chemical Transformations of the Primary Amine Functionality.

The bifunctional nature of this compound makes it an excellent building block for constructing more complex hybrid molecules and analogues. By selectively addressing the different reactive sites, this compound can be used as a versatile scaffold or linker in medicinal and materials chemistry.

One prominent strategy involves a two-step synthesis where the primary amine is first derivatized, and the resulting product is then subjected to further cyclization or conjugation. For example, a Schiff base formed from the primary amine can be used as an intermediate for the synthesis of new heterocyclic rings. Studies on analogous aminoimidazoles have shown that their Schiff base derivatives can react with mercaptoacetic acid to form thiazolidinone rings, effectively fusing a new heterocyclic system onto the original molecule. researchgate.net

Furthermore, the distinct reactivity of the imidazole nitrogens and the primary amine allows for orthogonal derivatization. One could envision a scenario where the primary amine is first protected, followed by functionalization of the imidazole ring (e.g., N-alkylation). Subsequent deprotection of the primary amine would yield a bifunctional intermediate that can be used to link two different molecular entities, creating complex hybrid structures. This approach allows for the synthesis of molecules where the imidazole core and the terminal amine play distinct roles in the final construct, such as in the development of targeted drug conjugates or functional materials. opensciencepublications.comrsc.org

Table 3: Strategies for the Synthesis of Imidazole-Amine Hybrid Structures.

Advanced Analytical and Spectroscopic Characterization Methodologies for 5 3 Aminopropyl 1h Imidazol 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 5-(3-aminopropyl)-1H-imidazol-2-amine. It provides detailed information about the atomic-level structure, connectivity, and dynamics of the molecule in both solution and solid states.

High-Resolution Multi-Dimensional NMR Techniques for Structural Elucidation

In solution, one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the molecular structure. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the propyl chain, the imidazole (B134444) ring, and the amine groups. The aminopropyl chain would exhibit characteristic multiplets for its methylene (B1212753) groups, while the imidazole ring would show a singlet for the C4-H proton. The NH and NH₂ protons would appear as broad singlets, with chemical shifts that can be influenced by solvent and concentration. researchgate.net

However, for unambiguous assignment and complete structural confirmation, multi-dimensional NMR techniques are essential.

2D ¹H-¹H Correlation Spectroscopy (COSY): This experiment establishes the connectivity between adjacent protons, allowing for the mapping of the entire propyl chain's spin system.

2D Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton with its directly attached carbon atom. hmdb.ca It is invaluable for assigning the ¹³C signals corresponding to the methylene groups of the propyl chain and the protonated carbon of the imidazole ring.

2D Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the aminopropyl side chain to the correct position (C5) on the imidazole ring by observing correlations between the propyl protons and the imidazole ring carbons (C4, C5).

The following table outlines the predicted NMR data for this compound based on analogous structures. chemicalbook.comacs.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H₂N-C2 | Broad singlet | ~150 (C=N) | Protons on C1' to C2, C4, C5 |

| N1-H | Broad singlet | N/A | Protons on C1' to C2, C5 |

| C4-H | ~6.5-7.0 (singlet) | ~115-120 | C2, C5 |

| -CH₂-(C1') | ~2.5 (triplet) | ~25-30 | C4, C5 |

| -CH₂-(C2') | ~1.8 (multiplet) | ~30-35 | C1', C3' |

| -CH₂-(C3') | ~2.7 (triplet) | ~40-45 | C1', C2' |

| -NH₂ (propyl) | Broad singlet | N/A | C2', C3' |

Solid-State NMR Applications for Polymorph and Supramolecular Analysis

In the solid state, molecules like this compound can exist in different crystalline forms (polymorphs) or engage in specific intermolecular interactions, forming complex supramolecular assemblies. Solid-State NMR (ssNMR) is uniquely suited to probe these features.

Techniques employing Cross-Polarization (CP) and Magic Angle Spinning (MAS) are standard for obtaining high-resolution spectra of solid samples. tu-darmstadt.deacs.org ¹³C and ¹⁵N CP/MAS NMR spectra can distinguish between different polymorphs, as distinct crystalline packing arrangements lead to variations in chemical shifts. researchgate.net

Furthermore, advanced 2D ssNMR experiments can elucidate supramolecular structures:

¹H-¹³C and ¹H-¹⁵N Heteronuclear Correlation (HETCOR): These experiments reveal spatial proximities between protons and carbons or nitrogens of neighboring molecules. tu-darmstadt.deacs.org For this compound, HETCOR can directly map the hydrogen bonding network by identifying close contacts between the amine (NH/NH₂) protons and nitrogen or carbon atoms of adjacent molecules, providing definitive evidence of the supramolecular arrangement. acs.org

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements. This accuracy allows for the determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass but different atomic compositions. nih.gov For this compound, HRMS would be used to confirm its molecular formula, C₆H₁₂N₄. The experimentally measured mass of the protonated molecule, [M+H]⁺, would be compared against the theoretically calculated exact mass.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Expected HRMS Result |

| [M+H]⁺ | [C₆H₁₃N₄]⁺ | 141.11857 | A measured m/z value within a few parts per million (ppm) of the calculated mass, confirming the elemental composition. nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). uab.edu The resulting product ions provide a structural fingerprint of the molecule. nih.gov

For this compound, the fragmentation pattern would likely be characterized by:

Cleavage of the Propyl Side Chain: Common fragmentations would include the loss of ammonia (B1221849) (NH₃) from the protonated primary amine, as well as cleavages along the C-C bonds of the alkyl chain.

Fragmentation of the Imidazole Ring: The heterocyclic ring can also undergo characteristic cleavages, although this often requires higher collision energy.

Formation of Key Fragment Ions: The analysis would focus on identifying stable fragment ions, such as the ion resulting from the loss of the entire aminopropyl side chain or the formation of an amino-imidazolyl methyl cation.

Studying these fragmentation pathways helps to confirm the identity of the compound and can be used to distinguish it from its isomers. unito.it

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Inferred Structural Information |

| 141.1 | 124.1 | NH₃ (17.0) | Loss of ammonia from the primary amine. |

| 141.1 | 96.1 | C₂H₇N (45.0) | Cleavage of the C2'-C3' bond with hydrogen rearrangement. |

| 141.1 | 82.1 | C₃H₉N (59.0) | Cleavage of the C1'-C2' bond. |

| 141.1 | 95.1 | CH₄N₂ (46.0) | Cleavage of the imidazole ring. |

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" based on the functional groups present in the molecule. nih.gov For this compound, these techniques are valuable for confirming the presence of key structural motifs. mdpi.com

The IR and Raman spectra would be expected to show characteristic bands corresponding to:

N-H Vibrations: Stretching and bending vibrations for the primary (-NH₂) and secondary (=NH) amine groups are expected. N-H stretching bands typically appear in the 3500-3200 cm⁻¹ region. nih.gov

C-H Vibrations: Aliphatic C-H stretching from the propyl chain would be observed around 2950-2850 cm⁻¹.

Imidazole Ring Vibrations: C=N and C-N stretching vibrations of the imidazole ring would produce strong bands in the 1650-1450 cm⁻¹ region. nih.gov

C-C Vibrations: Stretching and bending modes for the carbon backbone. mdpi.com

These vibrational modes can be sensitive to the local environment, meaning that changes in hydrogen bonding or crystalline form (polymorphism) can lead to observable shifts in the spectra. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3500 - 3200 | Primary and secondary amines |

| C-H Stretch (aliphatic) | 2950 - 2850 | Propyl chain |

| C=N Stretch | 1650 - 1550 | Imidazole ring |

| N-H Bend | 1650 - 1580 | Primary amine |

| C-N Stretch | 1350 - 1250 | Imidazole ring and alkyl amine |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural components: the imidazole ring, the primary amine, and the secondary amine within the ring.

The primary amino group (-NH2) at the terminus of the propyl chain would typically show a pair of medium to strong absorption bands in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. The N-H bending vibration of the primary amine is expected to appear around 1650-1580 cm⁻¹. The secondary amine group (N-H) within the imidazole ring is anticipated to produce a stretching vibration in the 3300-3100 cm⁻¹ range.

The imidazole ring itself presents a series of characteristic vibrations. The C=N stretching vibration is expected in the 1610-1550 cm⁻¹ region. The C-N stretching vibrations of the ring are typically observed between 1350 and 1250 cm⁻¹. The C-H stretching vibrations of the aromatic imidazole ring would appear above 3000 cm⁻¹, while the C-H stretching of the aliphatic propyl chain would be observed in the 2960-2850 cm⁻¹ range.

A study on 1-(3-aminopropyl)imidazole (B109541), a structural isomer, can provide comparative data. In one analysis, the reaction of 1-(3-aminopropyl)imidazole with phenyl isocyanate led to the disappearance of the isocyanate peak at 2246 cm⁻¹, confirming the reaction at the amino group, a functional group also present in our target compound. cmes.org

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch (asymmetric) | 3400-3300 | Primary Amine (-NH₂) |

| N-H Stretch (symmetric) | 3300-3200 | Primary Amine (-NH₂) |

| N-H Stretch | 3300-3100 | Imidazole Ring (-NH-) |

| C-H Stretch (aromatic) | 3100-3000 | Imidazole Ring |

| C-H Stretch (aliphatic) | 2960-2850 | Propyl Chain |

| N-H Bend (scissoring) | 1650-1580 | Primary Amine (-NH₂) |

| C=N Stretch | 1610-1550 | Imidazole Ring |

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be instrumental in characterizing the imidazole ring and the carbon-carbon bonds of the propyl side chain.

The symmetric breathing vibrations of the imidazole ring are expected to produce strong and sharp signals in the Raman spectrum, typically in the fingerprint region (below 1500 cm⁻¹). The C=C and C=N ring stretching modes would also be Raman active, appearing in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of both the imidazole ring and the propyl chain would be observable, similar to their IR counterparts.

In studies of other imidazole derivatives, Raman spectroscopy has been effectively used to probe the molecular structure. For instance, theoretical calculations on 2-nitroimidazole (B3424786) derivatives have shown that the imidazole moiety largely dictates the spectroscopic properties, with characteristic Raman bands being assigned to ring vibrations. nih.gov Surface-enhanced Raman spectroscopy (SERS) has also been employed to study the interaction of n-propyl substituted imidazole compounds with biological molecules, highlighting the sensitivity of Raman spectroscopy to the imidazole core. nih.gov

Table 2: Predicted Raman Spectroscopy Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Functional Group/Component |

|---|---|---|

| C-H Stretch (aromatic) | 3100-3000 | Imidazole Ring |

| C-H Stretch (aliphatic) | 2960-2850 | Propyl Chain |

| C=N/C=C Ring Stretch | 1600-1400 | Imidazole Ring |

| Imidazole Ring Breathing | 1300-1100 | Imidazole Ring |

X-ray Diffraction Techniques for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Configuration

Single-crystal X-ray diffraction (SC-XRD) can provide the precise molecular geometry, including bond lengths, bond angles, and the absolute configuration of chiral centers, if present. For this compound, which is achiral, SC-XRD would still be invaluable for unequivocally confirming its connectivity and conformational preferences in the solid state.

The analysis would reveal how the molecules pack in the crystal lattice, stabilized by a network of intermolecular interactions. Hydrogen bonding is expected to be a dominant feature, with the primary and secondary amines of the imidazole ring acting as hydrogen bond donors, and the nitrogen atoms of the ring acting as acceptors. These interactions would link the molecules into a three-dimensional supramolecular architecture. Studies on other imidazole derivatives, such as 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, have shown that N-H···N hydrogen bonds are crucial in forming the primary structural motifs. mdpi.comsigmaaldrich.com

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Related Imidazole Derivative Data below is for 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde as a representative example of a substituted imidazole.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | crystallography.net |

| Space Group | P 1 21/c 1 | crystallography.net |

| a (Å) | 7.251 | crystallography.net |

| b (Å) | 13.195 | crystallography.net |

| c (Å) | 9.835 | crystallography.net |

| β (°) | 101.94 | crystallography.net |

| Volume (ų) | 920.62 | crystallography.net |

Powder X-ray Diffraction for Crystalline Phase Analysis

For this compound, PXRD would be employed for routine quality control to confirm the identity of the synthesized material against a reference pattern obtained from a well-characterized sample or calculated from single-crystal data. It can also be used to detect the presence of different polymorphic forms or impurities. The diffraction pattern of imidazole itself shows characteristic peaks that can be used for identification. researchgate.net

Chromatographic and Electrophoretic Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-performance liquid chromatography (HPLC) is the cornerstone of purity assessment and separation in the pharmaceutical and chemical industries. For this compound, a reverse-phase HPLC (RP-HPLC) method would likely be the most suitable approach.

In a typical RP-HPLC setup, a non-polar stationary phase (like a C8 or C18 column) would be used with a polar mobile phase. Given the basic nature of the amino groups in the target molecule, an acidic modifier, such as formic acid or phosphoric acid, would be added to the mobile phase to ensure good peak shape and retention. sielc.com The mobile phase would likely be a gradient of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, as the imidazole ring is a chromophore, with a detection wavelength likely around 210-230 nm. cmes.org

This method would allow for the separation of the target compound from any starting materials, by-products, or degradation products, enabling accurate quantification of its purity.

Table 4: Hypothetical High-Performance Liquid Chromatography (HPLC) Method for this compound

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | e.g., 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, direct analysis of polar and non-volatile molecules such as this compound is challenging due to their low vapor pressure and potential for thermal degradation in the GC inlet and column. nih.gov To overcome these limitations, a crucial derivatization step is employed to convert the non-volatile analyte into a more volatile and thermally stable derivative. nih.govgdut.edu.cn This process involves chemically modifying the functional groups, primarily the primary amine and the imidazole ring, to reduce their polarity.

For compounds containing primary amines and imidazole moieties, like histamine (B1213489) and other biogenic amines, several derivatization reagents have proven effective. gdut.edu.cnnih.gov Acylation with reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) is a common strategy. nih.govhrpub.orgresearchgate.net This reaction targets the primary aliphatic amine group and the imine group within the imidazole ring, replacing active hydrogens with pentafluoropropionyl groups. researchgate.net This derivatization significantly increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis. Another widely used method is silylation, which involves reagents like N,O-bis(trimethylsilyl)acetamide (BSA) that replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, also enhancing volatility. gdut.edu.cnnih.gov

The selection of the appropriate derivatization solvent and reaction conditions is critical for achieving complete and reproducible derivatization. Ethyl acetate (B1210297) is a commonly used solvent for these reactions. nih.govresearchgate.net The derivatization of histamine with PFPA, for instance, is typically carried out at an elevated temperature (e.g., 65°C for 30 minutes) to ensure the reaction proceeds to completion. nih.govresearchgate.net

Once derivatized, the sample is introduced into the GC-MS system. The separation of the volatile derivatives is achieved on a capillary column. A common choice for this type of analysis is a column with a trifluoropropylmethyl polysiloxane stationary phase, which is well-suited for separating moderately polar compounds. chromatographyonline.com The temperature program of the GC oven is carefully optimized to ensure efficient separation of the target analyte from other components in the sample matrix. For example, a starting temperature of around 40°C can be crucial for the reliable analysis of some derivatized amines. nih.govhrpub.orgresearchgate.net

Following separation in the gas chromatograph, the derivatized molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for the analyte, allowing for its unambiguous identification. The mass spectrometer can be operated in either full scan mode to obtain the entire mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Table 1: Exemplary GC-MS Conditions for the Analysis of Derivatized Biogenic Amines

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Reagent | Pentafluoropropionic anhydride (PFPA) in ethyl acetate | nih.govresearchgate.net |

| Reaction Conditions | 65°C for 30 minutes | nih.govresearchgate.net |

| GC Column | Trifluoropropylmethyl polysiloxane (e.g., Rtx-200) | chromatographyonline.com |

| Injection Mode | Splitless | researchgate.net |

| Injector Temperature | 250°C | gdut.edu.cn |

| Oven Temperature Program | Start at 40-70°C, with a gradient increase | nih.govhrpub.orgresearchgate.net |

| Carrier Gas | Helium at a constant flow rate | |

| Ionization Mode | Electron Impact (EI) | chromatographyonline.com |

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a highly efficient separation technique that is particularly well-suited for the analysis of charged molecules, making it an excellent alternative to chromatographic methods for compounds like this compound. The fundamental principle of CE is the differential migration of analytes in a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. The separation is based on the charge-to-size ratio of the analytes, leading to high resolution and short analysis times.

For the analysis of this compound, its basic nature is a key attribute. The primary amine and the imidazole ring can be readily protonated in an acidic buffer system, resulting in a positively charged species. This positive charge is the basis for its separation by CE.

Capillary Zone Electrophoresis (CZE) is the most common and straightforward mode of CE. In a typical CZE setup for analyzing positively charged species like the protonated form of this compound, a background electrolyte (BGE) with a low pH is used. For instance, a phosphate (B84403) buffer at pH 2.5 has been successfully employed for the separation of related compounds like 3,4-diaminopyridine (B372788) and 4-aminopyridine. At this pH, the silanol (B1196071) groups on the inner surface of the fused-silica capillary are largely protonated, minimizing analyte adsorption to the capillary wall.

The separation process is driven by the applied voltage, which generates an electroosmotic flow (EOF) of the buffer towards the cathode. The positively charged analyte molecules also migrate towards the cathode, and their separation is achieved based on their individual electrophoretic mobilities. The composition of the BGE, including its pH, ionic strength, and the presence of additives, can be optimized to fine-tune the separation. For example, organic modifiers can be added to the BGE to improve the resolution of closely migrating species.

Detection in CE is typically performed on-capillary, most commonly using a UV-Vis detector. The imidazole ring in this compound is expected to have a UV absorbance maximum that can be utilized for its detection. The high efficiency of CE separations results in sharp, narrow peaks, which contributes to low limits of detection.

Table 2: Illustrative Capillary Electrophoresis Conditions for the Separation of Related Aminopyridines

| Parameter | Condition | Reference |

|---|---|---|

| CE Mode | Capillary Zone Electrophoresis (CZE) | |

| Capillary | Uncoated fused-silica, e.g., 30 cm effective length | |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer | |

| pH | 2.5 | |

| Applied Voltage | 25 kV | |

| Temperature | 25°C | |

| Injection | Hydrodynamic (pressure) | |

| Detection | UV Absorbance |

Theoretical and Computational Investigations of 5 3 Aminopropyl 1h Imidazol 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of 5-(3-aminopropyl)-1H-imidazol-2-amine. niscpr.res.inresearchgate.net DFT calculations can be used to optimize the molecule's geometry and to determine the energies and shapes of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring and the amino groups, while the LUMO would be distributed over the imidazole ring.

The electron density distribution, also obtainable from DFT, reveals the regions of the molecule that are electron-rich or electron-poor. This is often visualized using a Molecular Electrostatic Potential (MEP) map, where regions of negative potential (typically colored red) indicate likely sites for electrophilic attack, and regions of positive potential (blue) indicate sites for nucleophilic attack. niscpr.res.in For this compound, the nitrogen atoms of the imidazole ring and the terminal amino group would be expected to be regions of negative electrostatic potential, making them susceptible to interaction with electrophiles.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

Note: These values are illustrative and would be determined by specific DFT calculations (e.g., using a functional like B3LYP with a basis set such as 6-31G(d,p)).

For even greater accuracy, particularly for electronic properties, ab initio methods can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) provide more rigorous treatments of electron correlation than standard DFT functionals. While computationally more demanding, they can serve as benchmarks for DFT results and provide highly reliable data for properties such as ionization potentials, electron affinities, and polarizabilities. These high-accuracy calculations are particularly valuable for smaller molecules or for calibrating less expensive methods for larger systems.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

The flexible aminopropyl side chain of this compound allows it to adopt a wide range of conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational landscape. nih.gov In an MD simulation, the motion of every atom in the molecule is simulated over time by solving Newton's equations of motion.

By running simulations for nanoseconds or longer, it is possible to identify the most stable, low-energy conformations of the molecule and the energy barriers between them. This is crucial for understanding how the molecule might bind to a receptor, as the binding-competent conformation may not be the absolute lowest energy state in solution.

MD simulations are also invaluable for studying intermolecular interactions. By simulating the molecule in a solvent, such as water, one can analyze the hydrogen bonding patterns between the amine and imidazole groups and the surrounding solvent molecules. This provides insight into the molecule's solubility and how it behaves in a biological environment. nih.gov

Computational Approaches to Reaction Mechanism Elucidation and Transition State Analysis

Computational methods can be used to map out the potential energy surface of a chemical reaction, providing a detailed understanding of the reaction mechanism. mdpi.com For this compound, one could investigate reactions such as protonation, or its role as a nucleophile.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which can be used to aid in the interpretation of experimental spectra or to confirm the identity of a synthesized compound. niscpr.res.innih.gov

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental NMR spectra to assist in peak assignment.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. researchgate.net The frequencies and intensities of the vibrational modes (e.g., N-H stretches, C-N stretches, imidazole ring modes) can be compared with experimental FT-IR data. It is common to apply a scaling factor to the calculated frequencies to account for anharmonicity and other approximations in the calculations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. This can help to understand the electronic transitions responsible for the observed absorptions.

Table 2: Illustrative Comparison of Experimental and In Silico Predicted Spectroscopic Data

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Range (Typical for similar compounds) |

| ¹H NMR (imidazole CH) | δ 6.8 - 7.2 ppm | δ 6.5 - 7.5 ppm mdpi.com |

| ¹³C NMR (imidazole C2) | δ 145 - 155 ppm | δ 140 - 160 ppm niscpr.res.in |

| IR (N-H stretch) | 3300 - 3450 cm⁻¹ | 3250 - 3500 cm⁻¹ nih.gov |

| UV-Vis (λmax) | ~210 nm | ~205 - 220 nm |

Ligand-Protein/Nucleic Acid Docking and Molecular Recognition Studies (Focus on theoretical binding modes)

Given the prevalence of imidazole-containing molecules in medicinal chemistry, understanding how this compound might interact with biological targets like proteins or nucleic acids is of great interest. researchgate.netnih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com

Docking algorithms sample a large number of possible conformations and orientations of the ligand within the binding site of a target and use a scoring function to estimate the binding affinity for each pose. This can reveal plausible binding modes and identify key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the complex. For this compound, the amino and imidazole groups would be expected to act as hydrogen bond donors and acceptors, playing a critical role in molecular recognition. While docking provides a static picture of the interaction, the resulting poses can be used as starting points for more extensive molecular dynamics simulations to study the stability and dynamics of the ligand-receptor complex.

Chemical Reactivity and Mechanistic Studies of 5 3 Aminopropyl 1h Imidazol 2 Amine

Acid-Base Equilibria and Protonation States of the Imidazole (B134444) and Amine Moieties

The chemical behavior of 5-(3-aminopropyl)-1H-imidazol-2-amine in solution is governed by the protonation state of its three nitrogen centers: the two nitrogens of the imidazole ring and the primary amino group of the propyl side chain. The imidazole ring itself is an amphoteric species, capable of both accepting and donating a proton. mdpi.com The lone pair of the pyrrole-type nitrogen (N-1) is integral to the aromatic sextet of the ring, making it less available for protonation and more acidic. stackexchange.comguidechem.com Conversely, the pyridine-type nitrogen (N-3) possesses a lone pair in an sp2 orbital, which is not part of the aromatic system, rendering it the primary site of protonation within the imidazole ring. stackexchange.comguidechem.compearson.com

The 2-amino group significantly influences the basicity of the imidazole ring. The guanidine-like structure within the 2-aminoimidazole core leads to complex protonation behavior. stackexchange.comguidechem.com While the endocyclic pyridine-type nitrogen is a basic center, some studies suggest that the exocyclic amino group is more likely to be protonated due to its sp3 hybridized lone pair, which is more available than the sp2 hybridized lone pair of the endocyclic nitrogen. stackexchange.comguidechem.com The incorporation of a guanidinium (B1211019) group within a 2-aminoimidazole heterocycle has been shown to lower the pKa by 4–5 units compared to a simple guanidine (B92328), which has a pKa of 12.5–13. nih.gov

The aminopropyl side chain introduces another basic center, a primary aliphatic amine. Based on analogous compounds like histamine (B1213489), which has a similar side chain, the aliphatic amino group is expected to be the most basic site in the molecule. wikipedia.org Histamine has a pKa of approximately 9.4 for its ethylamine (B1201723) side chain, while the imidazole ring's pKa is around 5.8. wikipedia.orgyoutube.com Therefore, under physiological conditions, the aminopropyl side chain of this compound will exist predominantly in its protonated, cationic form. wikipedia.org

A study on various 2-aminoimidazolium ions provided the following pKa values, which can serve as a reference for the protonated form of the 2-aminoimidazole core of the target compound. stackexchange.comacs.org

| Compound | pKa of Conjugate Acid |

| Imidazolium | 7.12 |

| 2-Aminoimidazolium | 8.32 |

| 2-Amino-1-methylimidazolium | 8.50 |

| 2-Amino-4-methylimidazolium | 8.65 |

| 2-(Methylamino)imidazolium | 8.80 |

This table presents pKa values for the protonated forms of imidazole and various 2-aminoimidazoles, providing insight into the basicity of the 2-aminoimidazole core. stackexchange.comacs.org

Based on these data, the protonation sequence of this compound in an increasingly acidic environment is expected to be: first, the primary amine of the propyl side chain, followed by the exocyclic 2-amino group or the N-3 of the imidazole ring, and finally, under very strongly acidic conditions, protonation of the remaining nitrogen centers could occur, though this would disrupt the aromaticity of the imidazole ring.

Coordination Chemistry with Metal Ions and Complex Formation

The nitrogen atoms in both the imidazole ring and the aminopropyl side chain of this compound make it an excellent ligand for a variety of metal ions. Imidazole and its derivatives are well-known for their ability to form stable complexes with transition metals. mdpi.com

Characterization of Metal-Ligand Binding Modes and Geometries

The coordination of this compound to a metal center can occur through several modes. The imidazole ring typically coordinates to metal ions as a monodentate ligand through the sp2-hybridized nitrogen (N-3). azjournalbar.com The aminopropyl side chain can also coordinate through its primary amine, allowing the molecule to act as a bidentate or even a bridging ligand, depending on the metal ion and reaction conditions.

Studies on related ligands provide insight into the expected coordination behavior. For instance, 2-aminoimidazole derivatives have been shown to coordinate to Mn(II) in the active site of human arginase I, where the 2-aminoimidazole group displaces a water molecule and coordinates to one of the manganese ions. nih.gov Complexes of 1H-imidazole with Cr(III), Co(II), and Zn(II) have been synthesized and characterized, revealing octahedral geometries for the Cr(III) and Co(II) complexes and a tetrahedral geometry for the Zn(II) complex. azjournalbar.com In these cases, the imidazole acts as a monodentate ligand, coordinating through one of its nitrogen atoms. azjournalbar.com

The chelation involving both the imidazole ring and the aminopropyl side chain would form a stable six-membered ring with the metal center, a common and stable arrangement in coordination chemistry. The geometry of the resulting complex would depend on the coordination number of the metal ion and the stoichiometry of the ligand-to-metal ratio. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. nih.gov For example, cobalt(II) complexes with six imidazole ligands, [Co(C3H4N2)6]2+, have been shown to have an octahedral geometry. mdpi.com

Exploration of Catalytic Properties of Metal Complexes

Metal complexes of imidazole and its derivatives often exhibit significant catalytic activity. Copper complexes, in particular, are known to play a role in catalytic oxidation reactions due to their favorable redox properties. mdpi.com For example, copper(II) complexes with 2-methylimidazole (B133640) and iminodiacetic acid have been shown to be effective catalysts for the oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone. mdpi.com Similarly, copper(II) complexes with aminocarbohydrate ligands exhibit catechol oxidase-like activity. nih.gov

Metal complexes of this compound are therefore expected to be catalytically active. The presence of multiple nitrogen donor atoms can stabilize different oxidation states of the metal center, which is a key feature for many catalytic cycles. The specific catalytic applications would depend on the choice of metal ion. For instance, molybdenum complexes are known to be efficient catalysts for the epoxidation of alkenes. scirp.org Given the structural similarities to other catalytically active ligands, it is plausible that metal complexes of this compound could find applications in various oxidation and epoxidation reactions.

Electrophilic and Nucleophilic Reactions at the Imidazole Ring System

The imidazole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. libretexts.org However, the reactivity is complicated by the presence of the activating 2-amino group and the deactivating effect of protonation under acidic conditions.

Studies on the reaction of imidazole with hydroxyl radicals have shown that the reaction proceeds via electrophilic addition to the C2 or C5 positions of the imidazole ring. rsc.org The reaction exhibits a negative activation energy, indicating a strong electrophilic interaction. rsc.org The atmospheric lifetime of imidazole in the presence of OH radicals is estimated to be around 4.74 days. rsc.org

Nucleophilic substitution reactions on the imidazole ring are generally difficult unless the ring is activated by electron-withdrawing groups or contains a good leaving group, such as a halogen. rsc.org For example, N-protected derivatives of 2,4,5-tribromoimidazole (B189480) undergo nucleophilic substitution at the 2-position with various nucleophiles. rsc.org In nitro-substituted imidazoles, the position of nucleophilic attack can be influenced by the nature of the nucleophile, with hard nucleophiles attacking the 2-position and soft nucleophiles attacking the 4-position. researchgate.net

Reactivity Profiles of the Aminopropyl Side Chain

The aminopropyl side chain of this compound possesses a primary amine group, which exhibits typical nucleophilic reactivity. It can readily react with electrophiles such as acyl chlorides, anhydrides, and isocyanates to form amides and ureas, respectively.

The alkyl chain itself is generally unreactive towards many reagents. However, the carbon atom adjacent to an aromatic ring (benzylic position) is often susceptible to oxidation. libretexts.orglibretexts.org While the aminopropyl group is not directly attached to the imidazole ring in a benzylic fashion, strong oxidizing agents could potentially lead to degradation of the side chain. Another common reaction of side chains on aromatic rings is benzylic halogenation, which proceeds via a radical mechanism. umb.edu

Investigation of Reaction Kinetics and Thermodynamic Parameters

Detailed kinetic and thermodynamic studies specifically on this compound are limited in the available literature. However, data from related compounds can provide valuable insights.

Thermodynamic studies on the complexation of imidazole with various divalent metal ions have been conducted. nih.govacs.orgacs.orgchemrxiv.orgresearchgate.net These studies allow for the determination of stability constants (log K) and the free energy of binding. For example, computational studies have been used to simulate the binding of up to six imidazole molecules to a central metal ion, and the results are in good agreement with experimental data. nih.govacs.orgacs.orgchemrxiv.org Such approaches could be applied to predict the thermodynamic parameters for the coordination of this compound with different metal ions.

Computational studies have also been employed to investigate the thermodynamics and kinetics of imidazole formation from smaller precursors, providing a detailed energy landscape for the reaction pathway. acs.org

Mechanistic Biological Interactions of 5 3 Aminopropyl 1h Imidazol 2 Amine Excluding Clinical Human Trials

Molecular Level Investigations of Enzyme Interaction and Modulation

There is currently no published research detailing the specific interactions of 5-(3-aminopropyl)-1H-imidazol-2-amine with any enzymes. The inhibitory or modulatory effects of this compound on enzyme kinetics, its binding affinity to active sites, and the elucidation of its mechanism of action at the molecular level are yet to be investigated.

For context, studies on structurally related compounds, such as 1-(3-aminopropyl)-imidazole, have demonstrated inhibitory activity against enzymes like β-glucosidase. researchgate.net Research on this related compound indicated a partial competitive inhibition mechanism, where it binds to the enzyme's active site. researchgate.netnih.gov However, without specific studies, it is impossible to ascertain if this compound shares these or any other enzyme-modulating properties.

Receptor Binding and Signaling Pathway Modulation at the Cellular Level (in vitro and non-human cell lines)

No studies have been identified that characterize the receptor binding profile of this compound. Its affinity for any known receptor, its potential as an agonist or antagonist, and its subsequent effects on intracellular signaling pathways in non-human cell lines have not been reported in the scientific literature. The broader family of imidazole (B134444) derivatives has been shown to interact with a variety of receptors, including serotonin (B10506) receptors, but specific data for this compound is absent. mdpi.com

Cellular Uptake and Subcellular Distribution Mechanisms (in vitro and non-human cell models)

The mechanisms by which this compound might be taken up by cells and its subsequent distribution within subcellular compartments have not been studied. There is no available data from in vitro or non-human cell models to describe its transport across the cell membrane or its localization to specific organelles.

Preclinical Mechanistic Studies in In Vitro and Animal Models

Consistent with the lack of data in the preceding sections, there are no published preclinical mechanistic studies for this compound in either in vitro cell culture systems or in defined animal models.

Elucidation of Molecular Pathways in Cell Culture Systems

No research has been conducted to elucidate the molecular pathways that may be modulated by this compound in any cell culture system.

Mechanistic Probing in Defined Animal Models (focus on target engagement, pathway perturbation, not efficacy or adverse effects)

There are no reports of mechanistic studies in animal models designed to investigate the target engagement or pathway perturbation of this compound.

Applications of 5 3 Aminopropyl 1h Imidazol 2 Amine in Materials Science and Chemical Technologies

Role in Supramolecular Chemistry and Directed Self-Assembly Systems

There is no available research describing the role of 5-(3-aminopropyl)-1H-imidazol-2-amine in supramolecular chemistry or directed self-assembly. The molecule possesses hydrogen bond donors (amine groups) and acceptors (imidazole nitrogen), which are functionalities that typically drive self-assembly processes in other molecules. However, studies to characterize or utilize such potential interactions for this specific compound have not been published.

Utilization as a Ligand in Homogeneous and Heterogeneous Catalysis

There are no documented instances of this compound being used as a ligand in either homogeneous or heterogeneous catalysis. The nitrogen atoms in the imidazole (B134444) ring and the two primary amine groups present potential coordination sites for metal centers. General classes of imidazole and amine-containing compounds are widely used as ligands in catalysis, but the specific utility of this compound for such applications has not been investigated or reported.

Development as a Chemical Probe or Fluorescent Reporter Molecule

No studies have been found that report on the development or use of this compound as a chemical probe or fluorescent reporter molecule. The intrinsic fluorescent properties of this compound are not characterized in the literature, nor are there reports of its modification to create fluorescent derivatives for sensing or imaging applications.

Contribution to the Design of Chemo- and Biosensors

There is no evidence in the scientific literature of this compound contributing to the design of chemo- or biosensors. While imidazole derivatives are sometimes employed as components in sensors for ions or other molecules, no such application has been developed using this specific compound.

Emerging Research Directions and Future Outlook for 5 3 Aminopropyl 1h Imidazol 2 Amine

Unexplored Synthetic Transformations and Derivatization Avenues

The synthetic potential of 5-(3-aminopropyl)-1H-imidazol-2-amine is vast, owing to its multiple nucleophilic centers. Future research will likely focus on selective functionalization to create diverse molecular architectures. While many methods exist for synthesizing substituted imidazoles nih.govresearchgate.netrsc.org, developing regioselective strategies for poly-functionalized imidazoles like this remains a key objective.

Unexplored transformations could include:

Selective N-Functionalization: Developing orthogonal protection schemes to selectively functionalize the imidazole (B134444) N-1 or N-3 positions, the 2-amino group, and the terminal aminopropyl group is a critical first step. This would enable the controlled introduction of a wide array of substituents to fine-tune the molecule's properties.

Cyclization Reactions: The aminopropyl chain is a prime handle for intramolecular cyclization reactions. For instance, reaction with appropriate electrophiles could lead to the formation of fused bicyclic systems, such as imidazo[1,2-a]pyrimidines or related heterocyclic structures, which are of significant interest in medicinal chemistry.

Metal-Catalyzed Cross-Coupling: While challenging, the development of methods for C-H functionalization at the C-4 position of the imidazole ring would open a major avenue for introducing aryl, alkyl, or other groups, dramatically expanding the accessible chemical space.

Derivatization for Combinatorial Libraries: The primary amines can be readily derivatized through reactions like acylation, sulfonylation, reductive amination, and urea (B33335)/thiourea (B124793) formation. nih.gov These reactions are well-suited for high-throughput synthesis to generate libraries of analogues for biological screening and structure-activity relationship (SAR) studies.

Table 1: Potential Derivatization Strategies for this compound This interactive table summarizes potential reactions for creating derivatives.

| Reaction Type | Reagent Class | Potential Product Feature | Rationale for Exploration |

|---|---|---|---|

| Acylation | Acid Chlorides, Anhydrides | Amides | Modulate polarity, introduce new binding motifs |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Enhance metabolic stability, improve binding affinity |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Ureas, Thioureas | Introduce potent hydrogen bond donors/acceptors acs.org |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines | Modify basicity, introduce steric bulk |

Advanced Spectroscopic and Structural Characterization Frontiers

A thorough understanding of the structural and electronic properties of this compound and its derivatives is essential for rational design. While standard techniques like 1H/13C NMR and FT-IR are foundational acs.orgresearchgate.net, advanced methods can provide deeper insights.

Future characterization efforts should include:

Multi-dimensional and Multinuclear NMR: Advanced 2D NMR techniques (COSY, HSQC, HMBC) are crucial for the unambiguous assignment of protons and carbons in complex derivatives. Furthermore, 15N NMR spectroscopy could provide valuable information on the electronic environment of the four distinct nitrogen atoms and their involvement in tautomerism or hydrogen bonding.

Single-Crystal X-ray Diffraction: Obtaining crystal structures is the gold standard for determining three-dimensional geometry, conformational preferences of the propyl chain, and intermolecular interactions like hydrogen bonding and π-stacking. researchgate.net This data is invaluable for validating computational models and understanding solid-state properties.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming elemental composition. mdpi.com Tandem MS/MS fragmentation studies can also help elucidate the structure of derivatives and identify sites of metabolic transformation in biological studies.

UV-Visible and Fluorescence Spectroscopy: For derivatives containing chromophoric or fluorophoric groups, these techniques can be used to study binding interactions with biological macromolecules or metal ions. researchgate.net

Table 2: Spectroscopic and Structural Analysis Toolkit This interactive table outlines advanced characterization methods and their applications.

| Technique | Type of Information Provided | Relevance to Research |

|---|---|---|

| 2D NMR (HSQC, HMBC) | Unambiguous C-H correlations and connectivity | Essential for structural confirmation of new derivatives acs.org |

| 15N NMR Spectroscopy | Electronic environment of nitrogen atoms, tautomerism | Probing the unique properties of the four nitrogen centers |

| X-ray Crystallography | 3D molecular structure, conformation, packing | Validating computational models, understanding intermolecular forces researchgate.net |

| Tandem MS (MS/MS) | Fragmentation patterns, structural elucidation | Confirming derivative structures and identifying metabolites |

Novel Computational Modeling Applications for Predictive Chemistry

Computational chemistry offers powerful predictive tools to guide synthetic efforts and accelerate the discovery process. nih.gov For a molecule like this compound, in silico methods can prioritize the synthesis of derivatives with the highest probability of desired activity.

Key computational applications include:

Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometries, vibrational frequencies (for comparison with IR spectra), NMR chemical shifts, and electronic properties such as electrostatic potential maps and frontier molecular orbitals. researchgate.net This information helps in understanding the molecule's intrinsic reactivity and non-covalent interaction preferences.

Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives is synthesized and tested, QSAR models can be built to correlate physicochemical descriptors with biological activity. nih.gov Artificial neural networks (ANNs) have shown success in predicting the pharmacological potency of new imidazole derivatives based on calculated structural descriptors. nih.gov

Molecular Docking: The structure can be docked into the active sites of enzymes or receptors to predict binding modes and affinities. nih.gov This is particularly relevant for designing enzyme inhibitors or receptor modulators, a common application for imidazole-based compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational flexibility of the aminopropyl chain and its interactions with solvent or a biological target over time, providing a more dynamic picture than static docking poses.

Table 3: Predictive Computational Chemistry Approaches This interactive table details computational models and their predictive capabilities.

| Computational Method | Predicted Properties | Application in Drug/Material Design |

|---|---|---|

| Density Functional Theory (DFT) | Geometry, electronic structure, reactivity, spectra | Guiding synthesis, interpreting spectroscopic data nih.gov |

| QSAR / ANNs | Biological activity (e.g., antibacterial potency) | Prioritizing synthesis of potent analogues nih.gov |

| Molecular Docking | Ligand-protein binding modes and affinities | Identifying potential biological targets, designing inhibitors nih.gov |

Prospective Interdisciplinary Roles in Chemical Biology and Material Innovation

The unique structure of this compound makes it a versatile scaffold for interdisciplinary applications, bridging chemistry with biology and materials science.

Chemical Biology: The 2-aminoimidazole motif is a known binder of various biological targets. The aminopropyl side chain can be used to attach reporter tags (fluorophores, biotin) or affinity labels, transforming the core scaffold into a chemical probe to study enzyme function or identify new protein targets. Its derivatives are strong candidates for development as antimicrobial or anticancer agents, a field where imidazole compounds are extensively investigated. mdpi.comlongdom.orgnih.gov

Material Innovation: The presence of multiple primary and secondary amine functionalities makes this compound an excellent candidate as a monomer or cross-linking agent in polymer chemistry. It could be incorporated into epoxy resins as a latent curing agent, potentially activated by heat or other stimuli. acs.org Furthermore, its structure is analogous to 1-(3-aminopropyl)imidazole (B109541), which has been used to create pH-sensitive polymers for smart drug delivery systems. nih.gov The ability of the imidazole and amino groups to coordinate with metal ions also suggests applications in the development of novel catalysts or metal-organic frameworks (MOFs).

Table 4: Potential Interdisciplinary Applications This interactive table highlights future roles in chemical biology and materials science.

| Field | Potential Application | Key Molecular Features |

|---|---|---|

| Chemical Biology | Enzyme Inhibitors, Molecular Probes | 2-aminoimidazole core, functionalizable side chain |

| Medicinal Chemistry | Antimicrobial/Anticancer Agents | H-bond donors/acceptors, multiple basic centers nih.gov |

| Polymer Science | Monomer for functional polymers, Curing agent | Multiple nucleophilic amine groups acs.org |

| Materials Science | pH-Responsive Hydrogels, Smart Materials | Protonatable imidazole and amino groups nih.gov |

Identification and Addressing of Current Research Gaps in Amine-Substituted Imidazole Chemistry

Despite the vast potential, significant research gaps exist in the chemistry of poly-functionalized imidazoles like this compound. Addressing these gaps is crucial for unlocking the full potential of this molecular class.

Identified Research Gaps:

Regioselective Synthesis: There is a lack of robust, general methods for the selective synthesis and functionalization of imidazoles bearing multiple, distinct amine groups. Current synthetic routes often produce mixtures of isomers or require complex protection-deprotection sequences. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Understanding: For this specific substitution pattern (2-amino and 5-alkylamino), there is a poor understanding of the SAR. It is unclear how modifying each amine position independently affects biological activity or material properties.

Exploration Beyond Biomedicine: While the focus for imidazole derivatives is heavily on medicinal chemistry researchgate.netresearchgate.net, their potential in materials science, catalysis, and coordination chemistry is comparatively underexplored.